
1-(3-Hydrazinylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydrazinylphenyl)ethanone is an organic compound with the molecular formula C8H10N2O It is a derivative of acetophenone, where the phenyl ring is substituted with a hydrazinyl group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Hydrazinylphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-nitroacetophenone with hydrazine hydrate. The reaction typically proceeds under reflux conditions in ethanol, resulting in the reduction of the nitro group to a hydrazinyl group.
Another method involves the use of 3-bromoacetophenone, which undergoes nucleophilic substitution with hydrazine. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydrazinylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazinyl group under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazones or hydrazides.
Applications De Recherche Scientifique
1-(3-Hydrazinylphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials, such as polymers and dendrimers, due to its reactive hydrazinyl group.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Hydrazinylphenyl)ethanone depends on its specific application. In medicinal chemistry, the hydrazinyl group can form covalent bonds with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1-(3-Hydrazinylphenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxyphenyl)ethanone: This compound has a hydroxy group instead of a hydrazinyl group, leading to different reactivity and applications.
1-(3-Aminophenyl)ethanone: The amino group provides different chemical properties and biological activities compared to the hydrazinyl group.
1-(3-Nitrophenyl)ethanone:
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-(3-hydrazinylphenyl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-3-2-4-8(5-7)10-9/h2-5,10H,9H2,1H3 |
Clé InChI |
KQMSJLSQHJXVNG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


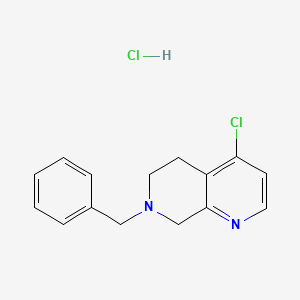
![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)
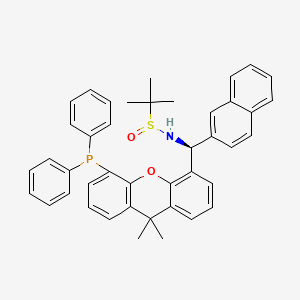

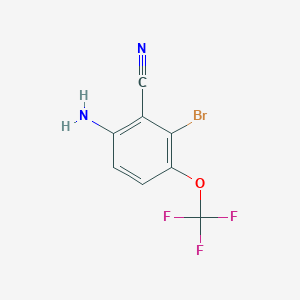

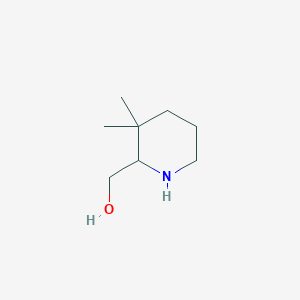

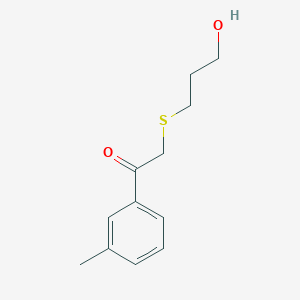
![1-Ethoxycarbonyloxyethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13650742.png)
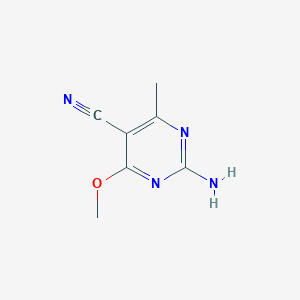

![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)
